

# 2-Chloro-5-hydroxybenzonitrile chemical properties

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## Compound of Interest

Compound Name: 2-Chloro-5-hydroxybenzonitrile

Cat. No.: B1589066

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An In-depth Technical Guide to **2-Chloro-5-hydroxybenzonitrile**: Properties, Synthesis, and Applications

## Abstract

**2-Chloro-5-hydroxybenzonitrile** is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique trifunctional structure—featuring a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring—renders it a versatile synthetic building block for the development of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, discusses plausible synthetic pathways based on established organic chemistry principles, explores its chemical reactivity, and outlines its potential applications in research and drug development. Furthermore, it consolidates critical safety and handling information to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this valuable chemical intermediate.

## Chemical Identity and Structure

**2-Chloro-5-hydroxybenzonitrile** is systematically named according to IUPAC nomenclature. Its identity is unambiguously confirmed by its CAS Registry Number, molecular formula, and structure.

- IUPAC Name: **2-chloro-5-hydroxybenzonitrile**[\[1\]](#)

- Synonyms: 4-Chloro-3-cyanophenol, Benzonitrile, 2-chloro-5-hydroxy-[[2](#)]
- CAS Registry Number: 188774-56-3[[1](#)][[3](#)]
- Molecular Formula: C<sub>7</sub>H<sub>4</sub>CINO[[1](#)][[4](#)][[5](#)]
- Molecular Weight: 153.56 g/mol [[1](#)]

The molecule consists of a benzene ring substituted at position 1 with a nitrile group (-C≡N), at position 2 with a chlorine atom (-Cl), and at position 5 with a hydroxyl group (-OH).

Caption: 2D Structure of **2-Chloro-5-hydroxybenzonitrile**.

## Physicochemical Properties

**2-Chloro-5-hydroxybenzonitrile** is typically a white to off-white solid at room temperature.[[4](#)][[6](#)] Its solubility is low in water but higher in organic solvents such as ethanol and dichloromethane, a characteristic influenced by the polar hydroxyl and nitrile groups and the nonpolar chlorinated aromatic ring.[[4](#)][[5](#)]

Property	Value	Source(s)
Appearance	White or off-white solid	[ <a href="#">4</a> ][ <a href="#">6</a> ]
Molecular Weight	153.56 g/mol	[ <a href="#">1</a> ]
Boiling Point	303.1 ± 27.0 °C at 760 mmHg	[ <a href="#">2</a> ]
Flash Point	137.1 ± 23.7 °C	[ <a href="#">2</a> ]
Density	1.41 ± 0.1 g/cm <sup>3</sup>	[ <a href="#">2</a> ]
Solubility in Water	Low solubility	[ <a href="#">4</a> ]
Solubility (Organic)	Soluble in ethanol, dichloromethane	[ <a href="#">4</a> ][ <a href="#">5</a> ]

## Synthesis and Purification

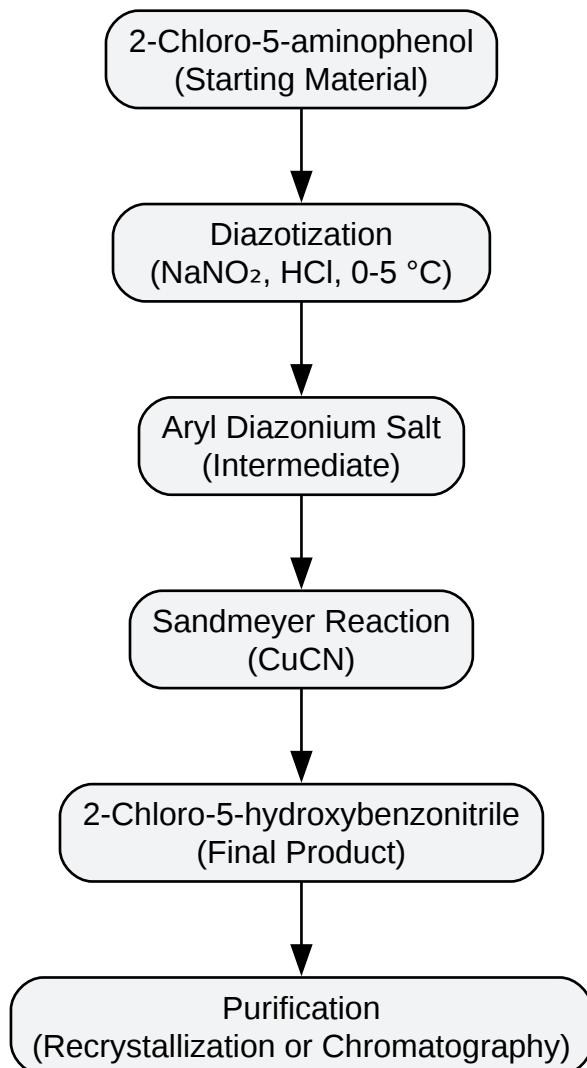
While specific, peer-reviewed synthesis routes for **2-Chloro-5-hydroxybenzonitrile** are not extensively documented in readily available literature, a plausible and efficient pathway can be designed based on well-established transformations in organic chemistry. A logical approach involves the Sandmeyer reaction starting from a suitably substituted aniline, a cornerstone of aromatic chemistry for introducing a nitrile group.

## Proposed Synthetic Workflow: Sandmeyer Reaction

The synthesis can be envisioned starting from 2-chloro-5-aminophenol. This precursor contains the required chloro and hydroxyl functionalities in the correct orientation. The amino group can be converted to a nitrile group in a two-step sequence.

**Step 1: Diazotization of 2-Chloro-5-aminophenol** The primary aromatic amine is converted into a diazonium salt using nitrous acid ( $\text{HNO}_2$ ), which is typically generated *in situ* from sodium nitrite ( $\text{NaNO}_2$ ) and a strong acid like hydrochloric acid ( $\text{HCl}$ ) at low temperatures (0–5 °C) to prevent decomposition of the unstable diazonium salt.

**Step 2: Cyanation (Sandmeyer Reaction)** The resulting diazonium salt is then treated with a copper(I) cyanide ( $\text{CuCN}$ ) solution. The copper catalyst facilitates the displacement of the diazonium group ( $\text{N}_2$ ) with a cyanide group (-CN), yielding the final product, **2-Chloro-5-hydroxybenzonitrile**.



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Caption: Proposed synthesis workflow for **2-Chloro-5-hydroxybenzonitrile**.

## Experimental Protocol: A General Approach

- Reaction Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel is charged with 2-chloro-5-aminophenol and aqueous hydrochloric acid. The mixture is cooled to 0–5 °C with constant stirring.
- Diazotization: An aqueous solution of sodium nitrite is added dropwise via the addition funnel, maintaining the internal temperature below 5 °C. The reaction is monitored for the disappearance of the starting amine.

- Sandmeyer Reaction: In a separate vessel, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the CuCN solution. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
- Work-up and Isolation: The reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure to yield the crude product. Final purification is achieved via recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **2-Chloro-5-hydroxybenzonitrile**.

## Chemical Reactivity and Key Transformations

The reactivity of **2-Chloro-5-hydroxybenzonitrile** is dictated by its three functional groups and their interplay. The benzene ring is electron-rich due to the activating, ortho-, para-directing hydroxyl group, but this is tempered by the deactivating, meta-directing effects of the nitrile and chloro groups.

- Hydroxyl Group: The phenolic -OH group is acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile. It can undergo O-alkylation or O-acylation to produce ethers and esters, respectively.
- Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (2-chloro-5-hydroxybenzoic acid) or an amide intermediate. It can also be reduced to a primary amine (aminomethyl group).
- Aromatic Ring: The ring is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents are crucial. The powerful ortho-, para-directing -OH group will primarily direct incoming electrophiles to the positions ortho and para to it (positions 4 and 6). Position 4 is sterically less hindered. The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) under harsh conditions, a reaction facilitated by the electron-withdrawing nitrile group.

Caption: Key reactive sites on **2-Chloro-5-hydroxybenzonitrile**.

## Applications in Research and Development

As a multifunctional building block, **2-Chloro-5-hydroxybenzonitrile** is a valuable starting material for synthesizing target molecules in several research areas.[\[5\]](#)

- **Pharmaceutical Synthesis:** The compound serves as a scaffold for constructing more complex heterocyclic systems or molecules with potential biological activity. The nitrile can be a precursor to tetrazoles, a common bioisostere for carboxylic acids in drug design. The phenolic hydroxyl allows for the introduction of ether linkages, which are prevalent in many active pharmaceutical ingredients (APIs). Aromatic nitriles, in general, are crucial intermediates for pharmacologically important compounds like neuroleptics and sedatives.[\[7\]](#)
- **Agrochemicals:** Substituted benzonitriles are frequently used in the development of new herbicides and pesticides. The specific substitution pattern of **2-Chloro-5-hydroxybenzonitrile** offers a unique starting point for creating novel active ingredients.
- **Materials Science:** The rigid aromatic structure and reactive functional groups make it a candidate for incorporation into polymers or functional dyes, where properties like thermal stability and light absorption can be fine-tuned.

## Safety and Handling

**2-Chloro-5-hydroxybenzonitrile** is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

## GHS Hazard Identification

Hazard Class	Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	Warning
Acute Toxicity, Dermal	H312: Harmful in contact with skin	Warning
Skin Corrosion/Irritation	H315: Causes skin irritation	Warning
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	Warning
Acute Toxicity, Inhalation	H332: Harmful if inhaled	Warning
STOT, Single Exposure	H335: May cause respiratory irritation	Warning

(Source: PubChem)[\[1\]](#)

## Recommended Handling Procedures

- Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[\[8\]](#)
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[8\]](#)[\[9\]](#)
  - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[\[9\]](#)
  - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[\[4\]](#) Keep away from incompatible materials such as strong oxidizing agents and strong bases.[\[4\]](#)[\[8\]](#)
- First Aid:
  - If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[\[10\]](#)

- If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[9][10]
- If Inhaled: Move person to fresh air.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][9]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

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